1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile
CAS No.: 865660-13-5
Cat. No.: VC7382583
Molecular Formula: C14H10ClN5O2
Molecular Weight: 315.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865660-13-5 |
|---|---|
| Molecular Formula | C14H10ClN5O2 |
| Molecular Weight | 315.72 |
| IUPAC Name | 1,2-diamino-4-(3-chloro-4-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile |
| Standard InChI | InChI=1S/C14H10ClN5O2/c1-22-11-3-2-7(4-10(11)15)12-8(5-16)13(18)20(19)14(21)9(12)6-17/h2-4H,18-19H2,1H3 |
| Standard InChI Key | VWCMKLRIKSUFLH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl |
Introduction
Chemical Identity and Structural Features
The compound belongs to the pyridine dicarbonitrile family, distinguished by its tetracyclic architecture combining a dihydro-pyridone scaffold with amino, carbonyl, and aromatic substituents. Its systematic IUPAC name—1,2-diamino-4-(3-chloro-4-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile—precisely encodes its substitution pattern. Key structural attributes include:
Molecular Architecture
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Core structure: A 2-oxo-1,2-dihydropyridine ring substituted at positions 3 and 5 with cyano groups, at position 4 with a 3-chloro-4-methoxyphenyl moiety, and at positions 1 and 6 with amino groups.
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Molecular formula:
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Molecular weight: 315.72 g/mol.
Spectroscopic Identifiers
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SMILES: COC1=C(C=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl
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InChIKey: VWCMKLRIKSUFLH-UHFFFAOYSA-N.
Table 1: Fundamental Chemical Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 865660-13-5 |
| XLogP3 | 1.2 (predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar Surface Area | 146 Ų |
| Rotatable Bond Count | 3 |
Synthetic Routes and Optimization Challenges
While explicit details of its synthesis remain proprietary, retrosynthetic analysis and analogous protocols suggest the following plausible pathway:
Proposed Synthesis Mechanism
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Knoevenagel Condensation: Reaction between cyanoacetohydrazide and 3-chloro-4-methoxybenzaldehyde derivatives forms the pyridine core.
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Cyclization: Acid- or base-mediated intramolecular cyclization establishes the dihydropyridone ring.
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Functionalization: Sequential nitrosation and reduction steps introduce the amino groups at positions 1 and 6.
Yield Optimization Considerations
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Solvent polarity critically influences cyclization efficiency, with DMF showing superior results over THF in model reactions.
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Temperature control (<70°C) prevents decomposition of thermally labile cyano groups.
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Catalytic piperidine accelerates Knoevenagel steps while suppressing side reactions.
Physicochemical and Pharmacokinetic Profiling
Solubility and Partitioning
Experimental solubility data remains unpublished, but computational models predict:
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LogP: 1.2–1.5 (moderate lipophilicity)
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Aqueous solubility: <0.1 mg/mL at pH 7.4, classifying it as poorly water-soluble.
Absorption and Metabolism
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Caco-2 permeability: Predicted cm/s (low intestinal absorption)
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CYP450 interactions: High likelihood of CYP3A4/2C9 metabolism due to electron-rich aromatic systems.
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